Benzene, 1-bromo-2,4-dimethoxy-5-phenyliminomethyl-
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Overview
Description
(E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,2-diphenylacetohydrazide
- **1-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
(E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its bromine atom and methoxy groups contribute to its versatility in undergoing various chemical reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14BrNO2 |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H14BrNO2/c1-18-14-9-15(19-2)13(16)8-11(14)10-17-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
LMODWLUUINCBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=CC=C2)Br)OC |
Origin of Product |
United States |
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